[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
Overview
Description
[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . It is also known by its IUPAC name, N’-(2-chloro-4-methylphenyl)-N,N-dimethylsulfamide . This compound is typically found in a powder form and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of [(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine involves several steps. One common method includes the reaction of 2-chloro-4-methylaniline with dimethylsulfamoyl chloride under controlled conditions . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and amine derivatives.
Scientific Research Applications
[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine can be compared with other sulfonamide derivatives, such as:
N-(2-Chlorophenyl)sulfamoyl]dimethylamine: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-Methylphenyl)sulfamoyl]dimethylamine: Similar structure but lacks the chlorine atom on the phenyl ring.
Properties
IUPAC Name |
2-chloro-1-(dimethylsulfamoylamino)-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-9(8(10)6-7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSIMQMKVEQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)N(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018154-46-5 | |
Record name | [(2-chloro-4-methylphenyl)sulfamoyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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